tamoxifen N-oxide
Description
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASNACECBQAFW-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316463 | |
| Record name | Tamoxifen N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75504-34-6 | |
| Record name | Tamoxifen N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Incubations typically employ liver microsomes isolated from human or rodent sources, suspended in phosphate buffer (pH 7.4) supplemented with NADPH (1 mM). Tamoxifen is dissolved in a miscible organic solvent (e.g., methanol or DMSO) at concentrations ≤50 μM to avoid enzyme inhibition. The reaction proceeds at 37°C, with product formation monitored via HPLC or LC-MS. Key findings include:
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Catalytic Efficiency : Human FMO3 exhibits higher catalytic activity (V~max~ = 12 pmol/min/mg protein) compared to FMO1 (V~max~ = 8 pmol/min/mg protein).
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Inhibitor Sensitivity : Methimazole (50 μM) reduces N-oxide formation by >90%, confirming FMO-specific catalysis.
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Species Variability : Mouse liver microsomes produce this compound at rates 3–5× faster than human microsomes, likely due to higher FMO expression levels.
Challenges in Enzymatic Synthesis
While enzymatic methods offer specificity, limitations include:
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Product Reversion : Cytochrome P450 enzymes (e.g., CYP3A4) and hemoglobin can reduce this compound back to tamoxifen, necessitating rapid product isolation.
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Scalability : Microsomal preparations are labor-intensive and costly for large-scale synthesis.
Chemical Oxidation Using Hydrogen Peroxide
Chemical oxidation provides a scalable alternative to enzymatic methods. The reaction leverages hydrogen peroxide (H~2~O~2~) as the oxidizing agent under mild conditions.
Standard Protocol
A representative procedure involves dissolving tamoxifen free base (15 mg, 40 μmol) in methanol (3 mL) and adding 30% aqueous H~2~O~2~ (1 mL). The mixture is stirred at room temperature for 10 hours in the dark. Progress is monitored via thin-layer chromatography (TLC; silica gel, chloroform/methanol/NH~4~OH = 8:2:0.05), with this compound exhibiting an R~f~ = 0.40 versus tamoxifen (R~f~ = 0.70).
Table 1: Optimization of Chemical Oxidation
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Methanol | Optimal solubility |
| H~2~O~2~ Concentration | 30% (w/w) | Maximizes oxidation efficiency |
| Reaction Time | 10 hours | >95% conversion |
| Light Exposure | Dark conditions | Prevents radical side reactions |
Purification and Isolation
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient). This compound is obtained as a white solid with >99% purity, confirmed by -NMR and high-resolution mass spectrometry.
Comparative Analysis of Synthesis Methods
Table 2: Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic (FMO) | Chemical (H~2~O~2~) |
|---|---|---|
| Catalyst | FMO1/FMO3 | H~2~O~2~ |
| Reaction Time | 30–60 minutes | 10 hours |
| Yield | 60–75% | 85–95% |
| Purity | 90–95% | >99% |
| Scalability | Limited by enzyme source | Easily scalable |
| By-products | Tamoxifen reversion | Minimal (<2%) |
Chemical oxidation surpasses enzymatic methods in yield and scalability but requires careful control of reaction conditions to avoid over-oxidation. Enzymatic synthesis remains valuable for studying metabolic pathways in vitro.
Analytical Validation of this compound
Structural Characterization
Chemical Reactions Analysis
Types of Reactions: Tamoxifen N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: this compound can be reduced back to tamoxifen under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of FMOs.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Tamoxifen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Properties and Mechanisms
Tamoxifen N-oxide is formed through the oxidation of tamoxifen and is characterized by its ability to interact with various biological systems. Notably, it can form DNA adducts, which may have implications for mutagenesis and carcinogenesis. Studies indicate that tamNox acts as a weak inhibitor of human hydroxysteroid sulfotransferase 2A1, with a value of 9.1 µM, suggesting potential interactions that could influence hormone metabolism .
Breast Cancer Treatment
This compound has been investigated for its role in breast cancer therapy. Research indicates that it may serve as an intermediate metabolite that contributes to the overall efficacy of tamoxifen by influencing the levels of active metabolites such as 4-hydroxytamoxifen . Understanding the pharmacokinetics of tamNox could lead to personalized dosing strategies aimed at optimizing therapeutic outcomes while minimizing side effects.
Other Potential Uses
Beyond breast cancer, there are indications that tamNox may have applications in treating other conditions:
- Retroperitoneal fibrosis : Tamoxifen has shown promise in managing this condition, and its metabolites, including tamNox, could enhance therapeutic efficacy .
- Oligozoospermia : There is some evidence to suggest that tamNox may influence male fertility conditions related to androgen sensitivity .
Clinical Trials
A randomized trial involving 115 patients treated with varying doses of tamoxifen revealed significant correlations between serum levels of tamNox and tumor tissue concentrations of other metabolites. Notably, while other metabolites showed increased tissue levels with higher doses, tamNox did not exhibit this trend, indicating a unique distribution profile that warrants further investigation .
In Vitro Studies
In vitro studies using estrogen receptor-positive MCF-7 breast cancer cells demonstrated that tamNox could be reduced back to tamoxifen over time. This conversion suggests that tamNox plays a role in the metabolic pathway of tamoxifen, potentially affecting its therapeutic efficacy and side effect profile .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Breast Cancer Treatment | Intermediate metabolite influencing efficacy; potential for personalized dosing strategies |
| Retroperitoneal Fibrosis | Investigated for therapeutic benefits in managing this condition |
| Male Fertility Conditions | Potential influence on oligozoospermia related to androgen sensitivity |
| DNA Interaction | Forms DNA adducts; implications for mutagenesis and carcinogenesis |
Mechanism of Action
Tamoxifen N-oxide exerts its effects primarily through interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen receptor-positive breast cancer cells. Additionally, this compound may exert effects through non-estrogen receptor pathways, including the induction of oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tamoxifen undergoes complex metabolic processing, yielding multiple metabolites with distinct pharmacological and toxicological profiles. Below is a detailed comparison of Tamoxifen N-oxide with other key metabolites:
Structural and Enzymatic Differences
Pharmacological Roles
- This compound: Lacks intrinsic antiestrogenic activity but modulates tamoxifen bioavailability.
- N-Desmethyltamoxifen : A major circulating metabolite with weak antiestrogenic activity. It contributes to tamoxifen’s long half-life (~14 days) .
- 4-OHTAM: The primary active metabolite, with 30–100x higher estrogen receptor affinity than tamoxifen.
- α-Hydroxytamoxifen: A precursor to genotoxic sulfate esters that form DNA adducts, implicated in tamoxifen-induced endometrial carcinogenesis .
Toxicological Profiles
Pharmacokinetic Variability
- This compound : Serum concentrations increase with patient age (e.g., 46.8 nM in 30–49 years vs. 69.3 nM in ≥70 years) due to reduced FMO3 activity or altered redox balance .
- 4-OHTAM: Levels depend on CYP2D6 genotype; poor metabolizers exhibit 10x lower concentrations, impacting therapeutic efficacy .
- N-Desmethyltamoxifen : Accumulates disproportionately in CYP2D6 poor metabolizers, partially compensating for low 4-OHTAM .
Enzyme Kinetics
Key Research Findings
FMO3 Polymorphism Impact : The E158K variant of FMO3 enhances this compound production by 40% compared to wild-type, while V257M reduces it .
Drug-Drug Interactions : Co-administration of 4-hydroxyandrostenedione (4-OH-A) with tamoxifen inhibits CYP3A4, reducing this compound levels and increasing parent drug exposure .
Biological Activity
Tamoxifen N-oxide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for elucidating its role in the pharmacological effects and potential side effects associated with tamoxifen therapy. This article reviews the metabolic pathways, biological mechanisms, and research findings related to this compound.
Metabolism of Tamoxifen
Tamoxifen undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The cytochrome P450 enzyme system, particularly CYP2D6, CYP3A4, and CYP2C19, plays a critical role in this metabolic process.
Key Metabolites
- Tamoxifen : The parent compound.
- 4-Hydroxytamoxifen : A potent active metabolite.
- Endoxifen : The most active metabolite, significantly contributing to tamoxifen's therapeutic effects.
- This compound : A less understood metabolite whose biological activity is under investigation.
The metabolic pathway can be summarized as follows:
| Metabolite | Formation Enzyme | Biological Activity |
|---|---|---|
| Tamoxifen | - | Parent compound |
| 4-Hydroxytamoxifen | CYP2D6 | Active; binds strongly to ER |
| Endoxifen | CYP2D6 | Most active; enhances efficacy |
| This compound | CYP3A4/CYP2C19 | Less clear; potential storage form |
Estrogen Receptor Modulation
This compound exhibits varying degrees of estrogen receptor (ER) binding affinity compared to its parent compound and other metabolites. While it has been suggested that this compound may not possess significant estrogenic activity, its role in modulating ER activity remains an area of active research. Studies indicate that it may act as a partial agonist or antagonist depending on the tissue context .
Genotoxicity and DNA Interaction
Research has shown that tamoxifen and its metabolites, including this compound, can form DNA adducts, which may lead to genotoxic effects. A study involving DBA/2 mice demonstrated the formation of hepatic DNA adducts following tamoxifen administration, highlighting the potential for this compound to participate in similar interactions . However, evidence suggests that the genotoxicity associated with tamoxifen may not be primarily due to this compound but rather to other metabolites like 4-hydroxytamoxifen.
Pharmacokinetics
Pharmacokinetic studies indicate that the concentration of this compound can vary based on genetic polymorphisms affecting metabolic enzymes. For instance, individuals with certain CYP2D6 genotypes may have altered levels of this metabolite, potentially influencing therapeutic outcomes and toxicity profiles .
Clinical Implications
Several clinical studies have investigated the relationship between tamoxifen metabolism and patient outcomes. For example, a meta-analysis revealed that patients with reduced CYP2D6 activity had poorer survival rates when treated with tamoxifen, suggesting that variations in metabolite levels, including this compound, could impact treatment efficacy .
Toxicity Observations
Reports indicate that higher serum concentrations of tamoxifen and its metabolites correlate with increased toxicity in some patients. This observation underscores the importance of monitoring metabolite levels to optimize therapeutic strategies while minimizing adverse effects .
Q & A
Q. What enzymes are responsible for the formation of Tamoxifen N-oxide in humans, and how do their activities compare across species?
this compound is primarily formed via flavin-containing monooxygenase (FMO)-mediated N-oxygenation, with contributions from cytochrome P450 (CYP) enzymes during secondary metabolism. Human liver microsomes exhibit lower FMO3 activity compared to rodents, resulting in slower this compound formation rates in humans (2–5-fold lower than rats). Methodologically, comparative studies use liver microsomes incubated with NADPH-regenerating systems and quantify metabolites via LC-MS/MS or ECL arrays to assess species-specific enzyme kinetics .
Q. How do experimental parameters like flow rate and surface area influence this compound quantification in microfluidic platforms?
Microfluidic studies reveal that increased flow rates (e.g., 0.5–2.0 mm/s) reduce this compound concentrations due to shorter residence times, while larger surface areas (e.g., collagen-coated vs. polylysine surfaces) enhance adsorption, lowering detectable levels. Researchers should optimize these parameters using controlled in vitro setups with real-time monitoring to minimize confounding variables .
Q. What are the key metabolic pathways that compete with this compound formation, and how do they impact toxicity profiles?
Tamoxifen undergoes CYP-mediated α-hydroxylation (activating DNA-reactive metabolites) and FMO-mediated N-oxygenation (detoxification). Competition between these pathways determines toxicity: rodents exhibit higher α-hydroxylation rates, correlating with increased DNA adducts, while humans show greater glucuronidation-mediated detoxification. Methodological integration of enzyme inhibition assays (e.g., FMO/CYP-specific inhibitors) and LC-MS/MS metabolite profiling is critical for pathway analysis .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound’s genotoxic potential across study models?
Discrepancies arise from interspecies metabolic differences and assay sensitivity. Advanced approaches include:
- DNA adduct quantification : Use P-post-labeling/HPLC to detect α-(N-deoxyguanosinyl) Tamoxifen adducts in human endometrial tissue .
- Computational toxicology : Apply (Q)SAR models to evaluate structural alerts (e.g., aromatic N-oxide subclass mutagenicity) using public/proprietary databases .
- Cross-species microsome assays : Compare human/rodent metabolite formation rates under standardized conditions to contextualize in vivo findings .
Q. How does interindividual variability in sulfotransferase (SULT) activity influence this compound detoxification?
SULT1A1 sulfonates α-hydroxytamoxifen, reducing its DNA-binding capacity. Polymorphisms in SULT1A1 alter detoxification efficiency, contributing to variable Tamoxifen efficacy/toxicity. Researchers should combine genotyping (e.g., SULT1A1 haplotype analysis) with metabolite profiling in patient serum to stratify risk in clinical cohorts .
Q. What factors explain the age-dependent increase in serum this compound concentrations observed in postmenopausal women?
Aging correlates with reduced hepatic FMO3 activity and CYP2D6-mediated metabolism, shifting Tamoxifen toward N-oxidation. Pharmacokinetic studies should incorporate age-stratified cohorts, steady-state drug monitoring, and multivariate regression to account for confounders like menopausal status and comedications .
Q. How do species-specific differences in this compound formation rates impact preclinical toxicity assessments?
Rodents exhibit faster this compound formation but lower glucuronidation capacity, leading to underestimation of human detoxification potential. To address this, researchers should:
- Use humanized liver models (e.g., chimeric mice with human hepatocytes) for in vivo studies.
- Validate findings with human primary hepatocytes or 3D microphysiological systems .
Q. What advanced analytical techniques address limitations in detecting this compound and its derivatives?
- Tandem MS/MS : Resolves co-eluting metabolites (e.g., distinguishing this compound from 4-hydroxytamoxifen) with high specificity .
- Electrochemiluminescence (ECL) arrays : Enable high-throughput screening of reactive metabolites in biocolloid reactors, though require LC-MS/MS validation .
- Isotope dilution assays : Improve quantification accuracy in complex biological matrices like plasma or tissue homogenates .
Methodological Notes
- Avoid nomenclature errors : Use CAS Registry Numbers (e.g., Tamoxifen: 10540-29-1) in database searches to mitigate ambiguity from IUPAC vs. common names .
- Critical data interpretation : Account for pH-dependent reaction kinetics (e.g., ozonation studies show this compound formation is pH-sensitive, affecting environmental fate analyses) .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
